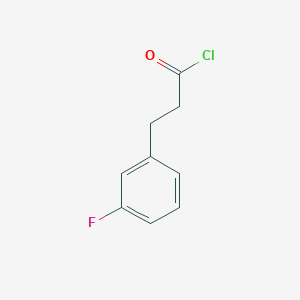

3-(3-Fluorophenyl)propanoyl chloride

説明

3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .

特性

CAS番号 |

148960-31-0 |

|---|---|

分子式 |

C9H8ClFO |

分子量 |

186.61 g/mol |

IUPAC名 |

3-(3-fluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |

InChIキー |

DEGMFYNULJKSFA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

正規SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Substituent Variations

The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:

Key Observations :

- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.

- Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .

- Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .

Physical and Chemical Properties

- Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.

- Reactivity :

- Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .

- highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。